7-Hydroxymitragynine 7-Hydroxymitragynine 7-Hydroxymitragynine is an alkaloid.
7-Hydroxymitragynine is a natural product found in Mitragyna speciosa with data available.
Brand Name: Vulcanchem
CAS No.: 174418-82-7
VCID: VC0191487
InChI: InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1
SMILES: CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O
Molecular Formula: C23H30N2O5
Molecular Weight: 414.5 g/mol

7-Hydroxymitragynine

CAS No.: 174418-82-7

Cat. No.: VC0191487

Molecular Formula: C23H30N2O5

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxymitragynine - 174418-82-7

Specification

CAS No. 174418-82-7
Molecular Formula C23H30N2O5
Molecular Weight 414.5 g/mol
IUPAC Name methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Standard InChI InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1
Standard InChI Key RYENLSMHLCNXJT-CYXFISRXSA-N
Isomeric SMILES CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O
SMILES CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O
Canonical SMILES CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O

Introduction

Chemical Characteristics and Structure

7-Hydroxymitragynine is an indole alkaloid derived from mitragynine through hydroxylation at the C7 position of the chemical structure. This structural modification significantly alters the compound's pharmacological profile compared to its parent molecule. The compound can be identified and quantified using sophisticated analytical methods such as reversed-phase ultra-high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) .

Detection and measurement parameters for 7-hydroxymitragynine in laboratory settings are well-established. Validation data from recent human pharmacokinetic studies demonstrate the following analytical parameters:

Validation Parameter7-Hydroxymitragynine Values
Linearity0.5–100 ng/mL
Lower limit of quantification0.5 ng/mL
Quality control concentrations0.5, 1.5, 50, and 75 ng/mL
Within-run accuracy (% bias)−9.7–13.6%
Within-run precision (%CV)1.2–7.4%
Between-run accuracy (% bias)2.4–10.4%
Between-run precision (%CV)4.2–10%

These analytical parameters facilitate precise measurement of 7-hydroxymitragynine in biological samples, enabling researchers to track its concentrations in plasma and other tissues with high reliability .

Pharmacology and Receptor Interactions

Mechanism of Action

7-Hydroxymitragynine exerts its primary pharmacological effects through interaction with opioid receptors, particularly the μ-opioid receptor (MOR). Multiple studies have confirmed that its analgesic effects are predominantly mediated through MOR activation. Evidence for this mechanism comes from studies with knockout mice and opioid antagonists, where both genetic deletion of MOR and pharmacological blockade with naloxone or naltrexone significantly attenuate the compound's analgesic effects .

Research has demonstrated that 7-hydroxymitragynine is a potent MOR agonist, with higher binding affinity and efficacy at this receptor compared to mitragynine. This increased receptor activity correlates with its enhanced analgesic potency observed in animal models .

Metabolic Pathways

Formation as a Mitragynine Metabolite

One of the most significant findings regarding 7-hydroxymitragynine is its formation as a metabolite of mitragynine. In vitro studies using both human liver microsomes (HLM) and mouse liver microsomes (MLM) have demonstrated that mitragynine undergoes enzymatic conversion to 7-hydroxymitragynine. This metabolic transformation appears to be mediated by cytochrome P450 3A isoforms .

The conversion efficiency varies between species, with human liver preparations showing more efficient transformation than mouse liver preparations. This suggests important interspecies differences that may influence the compound's effects and highlights the need for caution when extrapolating findings from animal models to humans .

Pharmacokinetics

Human Pharmacokinetic Profile

Recent human studies have provided valuable insights into the pharmacokinetics of 7-hydroxymitragynine. Following oral administration of kratom leaf powder, 7-hydroxymitragynine demonstrates distinct absorption, distribution, and elimination parameters compared to mitragynine.

The median time to maximum plasma concentration (Tmax) for 7-hydroxymitragynine ranges from 1.2–1.8 hours after single-dose administration and 1.3–2.0 hours after multiple doses. This is similar to the Tmax observed for mitragynine (1.0–1.3 hours and 1.0–1.7 hours, respectively) .

The half-life (T1/2) of 7-hydroxymitragynine was found to be approximately 4.7 hours after single-dose administration and increased to 24.7 hours after multiple doses. This substantial increase in half-life with repeated dosing suggests potential accumulation of the compound with chronic use .

Dose-Response Relationship

Human pharmacokinetic studies show that 7-hydroxymitragynine displays dose-proportional increases in maximum concentration (Cmax) and slightly greater than dose-proportional increases in area under the curve (AUC). Specifically, AUC increased 1.18-fold after single doses and 1.32-fold after multiple doses relative to the proportional increase in dose .

The mean 7-hydroxymitragynine to mitragynine concentration ratios ranged from 0.20–0.31 after single doses but decreased to 0.15–0.21 after multiple doses, indicating complex pharmacokinetic interactions with repeated administration .

Steady-State Kinetics

An important finding from recent pharmacokinetic studies is that steady-state concentrations of 7-hydroxymitragynine are reached within approximately 7 days of repeated administration, which is slightly faster than mitragynine (8-9 days) . This information is crucial for designing appropriate dosing regimens for clinical applications and understanding the time course of effects with chronic use.

Analgesic Properties

Potency and Efficacy

7-Hydroxymitragynine demonstrates remarkable analgesic potency in animal models. Studies using the tail-flick assay in mice found that 7-hydroxymitragynine has an ED50 (effective dose producing 50% of maximum response) of approximately 0.6 mg/kg when administered subcutaneously, making it approximately five times more potent than orally administered mitragynine .

This high potency aligns with its enhanced affinity and efficacy at the μ-opioid receptor compared to mitragynine, suggesting a direct relationship between receptor activity and analgesic effects .

Conflicting Research on Metabolic Contribution

A significant scientific controversy exists regarding the relative contribution of 7-hydroxymitragynine (formed as a metabolite) to the analgesic effects of mitragynine. Initial research published in 2019 suggested that 7-hydroxymitragynine is the primary mediator of mitragynine's analgesic effects .

Comparative Pharmacology

Comparison to Mitragynine

Several key distinctions between 7-hydroxymitragynine and mitragynine have been established through research:

  • 7-Hydroxymitragynine demonstrates significantly higher binding affinity and efficacy at μ-opioid receptors than mitragynine .

  • It exhibits approximately 5-fold greater analgesic potency than mitragynine when comparing appropriate routes of administration .

  • 7-Hydroxymitragynine has a shorter elimination half-life than mitragynine (4.7 hours vs. up to 43.4 hours after single doses) .

  • It appears to have a greater potential for abuse based on its enhanced opioid receptor activation profile .

Route of Administration Effects

Research has highlighted important differences in the effects of mitragynine based on the route of administration. Mitragynine demonstrates much higher analgesic potency when administered orally (ED50 = 2.1 mg/kg) compared to subcutaneous administration (ED50 = 106 mg/kg) . This pronounced difference may be attributed to first-pass metabolism in the liver, where conversion to 7-hydroxymitragynine occurs more efficiently with oral administration.

This finding emphasizes the importance of considering route of administration when interpreting research results and designing studies involving these compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator